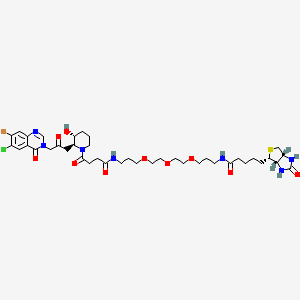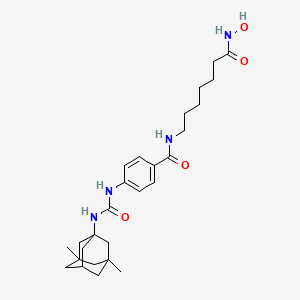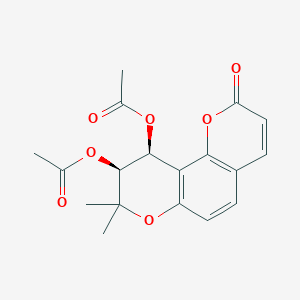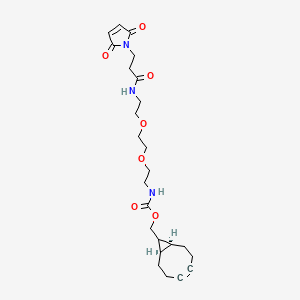
BCN-exo-PEG2-maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-exo-PEG2-maleimide is a compound that features two polyethylene glycol (PEG) units and a maleimide group. It is commonly used as an antibody-drug conjugate (ADC) linker, which facilitates the attachment of drugs to antibodies. The compound incorporates a lyophilic bidentate macrocyclic ligand known as BCN (bicyclo[6.1.0]nonyne), which is utilized in the synthesis of macrocyclic complexes. In click chemistry, BCN reacts with azide-containing molecules to form stable triazoles without the need for catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-exo-PEG2-maleimide is synthesized through a series of chemical reactions involving the incorporation of PEG units and the BCN ligand. The maleimide group is introduced to the compound to enable its use in bioconjugation reactions. The synthesis typically involves the following steps:
Maleimide Functionalization: The addition of the maleimide group to the PEGylated BCN ligand.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk PEGylation: Large-scale PEGylation of the BCN ligand.
Purification: Purification of the PEGylated BCN ligand to remove impurities.
Maleimide Addition: Introduction of the maleimide group under controlled conditions.
Final Purification: Final purification to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions
BCN-exo-PEG2-maleimide undergoes various chemical reactions, including:
Click Chemistry: Reacts with azide-containing molecules to form stable triazoles.
Hydrolysis: The maleimide group can undergo hydrolysis in aqueous media.
Common Reagents and Conditions
Azide-containing Molecules: Used in click chemistry reactions.
Aqueous Media: Conditions for hydrolysis of the maleimide group.
Major Products Formed
Triazoles: Formed from click chemistry reactions with azide-containing molecules.
Hydrolyzed Maleimide Derivatives: Formed from the hydrolysis of the maleimide group
Scientific Research Applications
BCN-exo-PEG2-maleimide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of stable triazoles.
Biology: Employed in bioconjugation reactions to attach biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the synthesis of macrocyclic complexes for various industrial applications .
Mechanism of Action
BCN-exo-PEG2-maleimide exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
BCN-PEG2-Biotin: Contains a biotin group instead of a maleimide group.
BCN-PEG3-Maleimide: Features a longer PEG chain.
Mal-PEG2-bis-PEG3-BCN: Contains two BCN moieties for click chemistry and a maleimide group for sulfhydryl ligation .
Uniqueness
BCN-exo-PEG2-maleimide is unique due to its combination of two PEG units, the BCN ligand, and the maleimide group. This combination allows for versatile applications in click chemistry, bioconjugation, and the development of antibody-drug conjugates. Its ability to form stable triazoles without the need for catalysts and its reactivity with thiol groups make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C24H33N3O7 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H33N3O7/c28-21(9-12-27-22(29)7-8-23(27)30)25-10-13-32-15-16-33-14-11-26-24(31)34-17-20-18-5-3-1-2-4-6-19(18)20/h7-8,18-20H,3-6,9-17H2,(H,25,28)(H,26,31)/t18-,19+,20? |
InChI Key |
WOCRQFMPRIJWEQ-YOFSQIOKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)
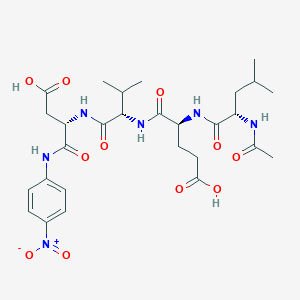

![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)
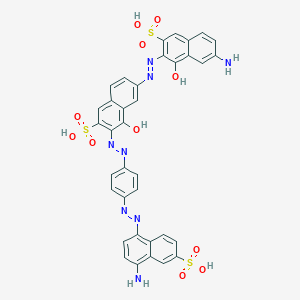

![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
